![molecular formula C23H21F3N4S B2750567 4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-70-8](/img/structure/B2750567.png)
4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile
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Overview
Description
The compound “4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include a diethylamino group, a phenyl group, a trifluoromethyl group, a benzyl group, a sulfanyl group, and a nitrile group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating diethylamino group. The presence of the nitrile group could also make it susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and diethylamino groups could increase its solubility in polar solvents .Scientific Research Applications
Antibacterial Activity
Pyrimidine derivatives, similar to 4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile, have been studied for their antibacterial properties. Rostamizadeh et al. (2013) synthesized derivatives through a one-pot reaction and evaluated their antibacterial activity. This indicates the potential of such compounds in addressing bacterial infections (Rostamizadeh et al., 2013).
Synthesis and Chemical Structure Analysis
Research by Rahm and Maas (1996) focused on the synthesis of pyrimidines, including derivatives similar to the compound , and analyzed their chemical structures. Their work contributes to understanding the synthesis pathways and structural characteristics of such pyrimidines (Rahm & Maas, 1996).
Spectroscopic Analysis and Chemotherapeutic Potential
Alzoman et al. (2015) conducted a spectroscopic investigation of a compound closely related to this compound. They explored its vibrational properties and theoretical chemotherapeutic potential, suggesting its possible application in cancer treatment (Alzoman et al., 2015).
Antitumor and Antibacterial Agents
Gangjee et al. (1996) synthesized analogs of pyrimidine derivatives as potential inhibitors of thymidylate synthase, targeting them as antitumor and antibacterial agents. This research underscores the therapeutic potential of such compounds in treating cancer and bacterial infections (Gangjee et al., 1996).
Pharmaceutical Applications in Adenosine Receptor Antagonism
Xiao et al. (2008) worked on the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to develop potent and selective antagonists for the A2A adenosine receptor. This suggests potential pharmaceutical applications of pyrimidine derivatives in modulating adenosine receptor activity (Xiao et al., 2008).
Fluorescent Probes for Metal Ion Detection
Upadhyay and Kumar (2010) synthesized a fluorescent probe based on pyrimidine, indicating its utility in detecting metal ions like Al3+. This application demonstrates the potential of such compounds in analytical chemistry and environmental monitoring (Upadhyay & Kumar, 2010).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its intended use. For example, if it is a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy in preclinical and clinical trials .
properties
IUPAC Name |
4-(diethylamino)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4S/c1-3-30(4-2)21-19(14-27)20(17-10-6-5-7-11-17)28-22(29-21)31-15-16-9-8-12-18(13-16)23(24,25)26/h5-13H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXPFCUNASHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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